![molecular formula C18H23ClN2O2 B4082091 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B4082091.png)
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol
Overview
Description
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol, also known as TAK-700, is a synthetic androgen receptor inhibitor that has been studied for its potential use in the treatment of prostate cancer.
Mechanism of Action
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol works by binding to the androgen receptor and blocking the binding of androgens, which are hormones that promote the growth of prostate cancer cells. This leads to a decrease in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has been shown to have a significant effect on the levels of prostate-specific antigen (PSA), which is a biomarker for prostate cancer. In clinical trials, 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has been shown to decrease PSA levels in patients with advanced prostate cancer. 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has also been shown to have an effect on bone metabolism, which is important in the treatment of prostate cancer that has spread to the bones.
Advantages and Limitations for Lab Experiments
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor. However, 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has a short half-life in the body, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol. One area of research is the development of new and more effective formulations of 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol that can improve its solubility and half-life. Another area of research is the study of 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol treatment. Overall, the study of 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has the potential to lead to significant advances in the treatment of prostate cancer.
Scientific Research Applications
2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is a key driver of prostate cancer growth. 2-chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol has also been studied in combination with other anti-cancer drugs to enhance their effectiveness.
properties
IUPAC Name |
2-chloro-6-methoxy-3-[[2-methylpropyl(pyridin-2-ylmethyl)amino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-13(2)10-21(12-15-6-4-5-9-20-15)11-14-7-8-16(23-3)18(22)17(14)19/h4-9,13,22H,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUAILPMGAQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C(=C(C=C1)OC)O)Cl)CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{[isobutyl(pyridin-2-ylmethyl)amino]methyl}-6-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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